Cas no 1503993-00-7 (1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol)

1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol
- EN300-1809815
- 1503993-00-7
-
- インチ: 1S/C7H13N3O/c1-5-7(10-4-9-5)6(11)3-8-2/h4,6,8,11H,3H2,1-2H3,(H,9,10)
- InChIKey: SFAWBQCGGBJEMS-UHFFFAOYSA-N
- ほほえんだ: OC(CNC)C1=C(C)NC=N1
計算された属性
- せいみつぶんしりょう: 155.105862047g/mol
- どういたいしつりょう: 155.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.9Ų
- 疎水性パラメータ計算基準値(XlogP): -0.8
1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1809815-10.0g |
1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol |
1503993-00-7 | 10g |
$5652.0 | 2023-06-03 | ||
Enamine | EN300-1809815-2.5g |
1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol |
1503993-00-7 | 2.5g |
$2576.0 | 2023-09-19 | ||
Enamine | EN300-1809815-0.1g |
1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol |
1503993-00-7 | 0.1g |
$1157.0 | 2023-09-19 | ||
Enamine | EN300-1809815-0.05g |
1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol |
1503993-00-7 | 0.05g |
$1104.0 | 2023-09-19 | ||
Enamine | EN300-1809815-1.0g |
1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol |
1503993-00-7 | 1g |
$1315.0 | 2023-06-03 | ||
Enamine | EN300-1809815-5g |
1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol |
1503993-00-7 | 5g |
$3812.0 | 2023-09-19 | ||
Enamine | EN300-1809815-10g |
1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol |
1503993-00-7 | 10g |
$5652.0 | 2023-09-19 | ||
Enamine | EN300-1809815-0.5g |
1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol |
1503993-00-7 | 0.5g |
$1262.0 | 2023-09-19 | ||
Enamine | EN300-1809815-0.25g |
1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol |
1503993-00-7 | 0.25g |
$1209.0 | 2023-09-19 | ||
Enamine | EN300-1809815-5.0g |
1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol |
1503993-00-7 | 5g |
$3812.0 | 2023-06-03 |
1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol 関連文献
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-olに関する追加情報
1-(4-Methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol: A Comprehensive Overview
The compound with CAS No. 1503993-00-7, commonly referred to as 1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol, is a structurally unique organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its imidazole ring, a five-membered heterocyclic structure, which is further substituted with a methyl group at the 4-position and a methylamino group at the 2-position of the ethanol backbone. The presence of these functional groups imparts the molecule with unique chemical and biological properties, making it a promising candidate for various applications in drug discovery and development.
Recent studies have highlighted the potential of imidazole-containing compounds in modulating cellular signaling pathways, particularly those involving protein kinases and other enzymes. The methylamino group in this molecule is known to enhance its solubility and bioavailability, which are critical factors in drug design. Furthermore, the imidazole ring is recognized for its ability to act as a hydrogen bond donor and acceptor, facilitating interactions with biomolecular targets such as receptors and enzymes. These properties make 1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol a valuable tool in exploring novel therapeutic strategies for diseases such as cancer, inflammation, and neurodegenerative disorders.
One of the most exciting developments involving this compound is its role in targeted drug delivery systems. Researchers have demonstrated that the molecule can be conjugated with various ligands or nanoparticles to enhance specificity and reduce off-target effects. For instance, studies have shown that when coupled with folate receptors, this compound can selectively deliver therapeutic agents to cancer cells, minimizing damage to healthy tissues. This approach not only improves treatment efficacy but also reduces adverse side effects, making it a potential breakthrough in oncology.
In addition to its therapeutic applications, 1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol has also been explored for its potential in biocatalysis. The molecule's ability to stabilize transition states during enzymatic reactions has led to its use as a cofactor or catalyst in organic synthesis. This property opens up new avenues for sustainable chemical manufacturing processes, aligning with global efforts to promote green chemistry.
The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the imidazole ring through condensation reactions and subsequent functionalization to introduce the methylamino group. Recent advancements in catalytic methods have further streamlined these processes, making large-scale production more feasible.
From a structural standpoint, the molecule's flexibility allows for diverse conformational arrangements, which are crucial for binding to target proteins. Computational studies using molecular docking techniques have revealed that the methyl group at position 4 plays a pivotal role in stabilizing interactions within hydrophobic pockets of target enzymes. This insight has guided further optimization of analogs with enhanced potency and selectivity.
In conclusion, 1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-l stands out as a versatile compound with significant potential across multiple domains of scientific research. Its unique chemical structure, coupled with recent advancements in its application and synthesis, positions it as a key player in future innovations within medicinal chemistry and related fields.
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